1-Chloro-2-isocyanatopropane
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Overview
Description
1-Chloro-2-isocyanatopropane is an organic compound with the molecular formula C4H6ClNO. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both chloro and isocyanato functional groups, making it valuable in various chemical processes.
Preparation Methods
1-Chloro-2-isocyanatopropane can be synthesized through several methods. One common synthetic route involves the reaction of 1-chloro-2-propanol with phosgene in the presence of a base. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods often involve the use of continuous flow reactors to maintain consistent reaction conditions and high yields .
Chemical Reactions Analysis
1-Chloro-2-isocyanatopropane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Addition Reactions: The isocyanato group can react with compounds containing active hydrogen atoms, such as amines or alcohols, to form urea or carbamate derivatives.
Polymerization: The compound can undergo polymerization reactions to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.
Common reagents used in these reactions include bases, acids, and catalysts that facilitate the desired transformations. Major products formed from these reactions include substituted derivatives, urea, and carbamate compounds.
Scientific Research Applications
1-Chloro-2-isocyanatopropane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the development of drug delivery systems and as a precursor in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 1-chloro-2-isocyanatopropane involves its reactivity with nucleophiles. The chloro group can undergo nucleophilic substitution reactions, while the isocyanato group can react with compounds containing active hydrogen atoms. These reactions result in the formation of various derivatives, which can further interact with biological targets or undergo additional chemical transformations .
Comparison with Similar Compounds
1-Chloro-2-isocyanatopropane can be compared with other similar compounds, such as:
1-Chloro-3-isocyanatopropane: This compound has a similar structure but with the isocyanato group located at a different position. It exhibits similar reactivity and applications.
1-Chloro-2-isocyanatoethane: This compound has a shorter carbon chain and different physical properties but shares similar chemical reactivity.
Isocyanatoalkanes: These compounds have varying chain lengths and substituents but generally exhibit similar reactivity due to the presence of the isocyanato group.
The uniqueness of this compound lies in its specific combination of functional groups and its versatility in various chemical reactions and applications.
Properties
IUPAC Name |
1-chloro-2-isocyanatopropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClNO/c1-4(2-5)6-3-7/h4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMHBOVTFNUJNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)N=C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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